molecular formula C20H23NO B8248563 3-(Dibenzylamino)cyclohexanone

3-(Dibenzylamino)cyclohexanone

Cat. No.: B8248563
M. Wt: 293.4 g/mol
InChI Key: RKVXAQBTCYQPKE-UHFFFAOYSA-N
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Description

Contextualization of Aminocyclohexanone Chemistry in Synthetic Organic Research

Aminocyclohexanones are bifunctional molecules that serve as valuable building blocks in the synthesis of a wide array of organic compounds. The presence of both a ketone and an amine functionality within the same cyclic structure allows for a diverse range of chemical transformations. These include, but are not limited to, reactions at the carbonyl group, modifications of the amino group, and reactions involving the activated methylene (B1212753) positions adjacent to the ketone. sioc-journal.cn

The strategic importance of aminocyclohexanones is underscored by their utility in the synthesis of biologically active molecules and natural products. For instance, they are key intermediates in the preparation of various alkaloids, and other nitrogen-containing heterocyclic systems. The Mannich reaction, a cornerstone of C-C bond formation, frequently employs aminocyclohexanone precursors to generate β-amino carbonyl compounds, which are themselves versatile synthetic intermediates. nih.gov

Significance of Dibenzylamino Substitution in Cyclohexanone (B45756) Frameworks

The incorporation of a dibenzylamino group at the 3-position of the cyclohexanone ring introduces several key features that influence the molecule's reactivity and potential applications. The two benzyl (B1604629) groups are bulky substituents that can exert significant steric influence on the approach of reagents to the cyclohexanone ring. This steric hindrance can be exploited to achieve stereoselectivity in certain reactions.

Furthermore, the nitrogen atom of the dibenzylamino group possesses a lone pair of electrons that can participate in chemical reactions. This nucleophilic character is fundamental to reactions such as the Mannich reaction, where the amine attacks an imine to form a new carbon-carbon bond. smolecule.com The electronic properties of the dibenzylamino group can also modulate the reactivity of the neighboring carbonyl group.

Overview of Current Research Landscape on Related Chemical Entities

Research on aminocyclohexanone derivatives is an active area of investigation. Studies have explored the synthesis and biological activities of various substituted aminocyclohexanones. For example, research into 3-aminocyclohex-2-en-1-one derivatives has identified novel antagonists for the CXCR2 receptor, with potential applications in inflammatory diseases. umich.edu Similarly, the synthesis of diazaspiro hydantoins from substituted 4-aminocyclohexanone has been pursued to explore their antiproliferative effects against cancer cell lines. nih.gov

The synthesis of β-aminocyclohexanone derivatives has been accomplished using various catalytic methods, including the use of novel tetradentate acidic catalysts, which have demonstrated high efficiency and recyclability. nih.gov These studies highlight the ongoing efforts to develop new synthetic methodologies and to explore the therapeutic potential of this class of compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Research Area
3-(Dibenzylamino)cyclohexanoneC20H23NO293.41Synthetic Intermediate
3-Aminocyclohex-2-en-1-oneC6H9NO111.14CXCR2 Antagonists
4-AminocyclohexanoneC6H11NO113.16Diazaspiro Hydantoins
β-AminocyclohexanoneC6H11NO113.16Catalytic Synthesis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dibenzylamino)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c22-20-13-7-12-19(14-20)21(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-6,8-11,19H,7,12-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVXAQBTCYQPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Dibenzylamino Cyclohexanone and Analogous Structures

Direct Synthesis Approaches to the 3-(Dibenzylamino)cyclohexanone Core

Direct methods focus on the construction of the 3-aminocyclohexanone skeleton from acyclic or cyclic precursors through key bond-forming reactions.

Reductive Amination Pathways Utilizing Cyclohexanone (B45756) Precursors

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound, in this case, a cyclohexanone derivative, with an amine, followed by reduction of the resulting imine or enamine intermediate. The reaction of cyclohexanone with benzylamine, a close structural analog to dibenzylamine, has been investigated using various catalytic systems. d-nb.inforesearchgate.net

The general pathway involves the initial condensation of the ketone with the amine to form an iminium ion, which is then reduced in situ to the corresponding amine. A variety of reducing agents and catalysts can be employed to facilitate this transformation. For instance, gold catalysts supported on metal oxides like TiO2 and CeO2/TiO2 have been shown to be effective for the reductive amination of cyclohexanone with benzylamine, yielding the secondary amine product. d-nb.inforesearchgate.net The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. d-nb.info Similarly, bimetallic catalysts such as Rh-Ni supported on SiO2 have been studied for the reductive amination of cyclohexanone with ammonia, demonstrating high conversion rates and selectivity for the amine product. mdpi.com

CatalystReducing Agent/ConditionsSubstratesProduct Yield
Au/CeO2/TiO230 bar H2, 100 °CCyclohexanone, Benzylamine79% d-nb.info
Au/TiO230 bar H2, 100 °CCyclohexanone, Benzylamine72% d-nb.info
Rh-Ni/SiO22 bar H2, 4 bar NH3, 100 °CCyclohexanone, Ammonia96.4% (Cyclohexylamine) mdpi.com

This table presents data for analogous reductive amination reactions.

Condensation Reactions of Cyclohexanedione Derivatives with Dibenzylamine or Related Amines

1,3-Cyclohexanedione and its derivatives serve as versatile precursors in organic synthesis. journalcra.comjournalcra.comresearchgate.net These compounds exist in equilibrium with their enol tautomer, which is the predominantly reactive species. wikipedia.org The reaction of 1,3-cyclohexanedione with primary amines, such as benzylamine, typically proceeds via condensation to form a β-enaminoketone. journalcra.com

This reaction is foundational for the synthesis of various heterocyclic and functionalized molecules. The initial step involves the nucleophilic attack of the amine on one of the carbonyl groups of the dione, followed by dehydration to yield the enaminone. While direct condensation with a secondary amine like dibenzylamine is also possible, the resulting enamine would be a key intermediate for further transformations. The reactivity of the dione's enol form is central to these condensation strategies. journalcra.com The use of acidic ionic liquids has also been shown to effectively catalyze the condensation of 1,3-cyclohexanedione with aldehydes, highlighting the diverse catalytic conditions applicable to this scaffold. researchgate.net

Conversion of Pre-functionalized Cyclohexanones to the Dibenzylamino Moiety

An alternative strategy for synthesizing this compound involves the use of a cyclohexanone ring that is already functionalized at the 3-position with a suitable leaving group, such as a halide (e.g., bromine, chlorine) or a sulfonate ester (e.g., tosylate, mesylate). This approach utilizes a standard nucleophilic substitution reaction where dibenzylamine acts as the nucleophile.

In this method, the nitrogen atom of dibenzylamine attacks the electrophilic carbon atom at the 3-position of the cyclohexanone ring, displacing the leaving group. The efficiency of this SN2 reaction depends on factors such as the nature of the leaving group, the solvent, and the reaction temperature. This pathway provides a direct and often high-yielding route to the target compound, provided the pre-functionalized cyclohexanone is readily accessible. The oxidation of cyclohexane itself can be controlled to produce cyclohexanol and cyclohexanone, which can serve as starting points for further functionalization. researchgate.netsciencetechindonesia.com

Stereocontrolled Synthetic Strategies in Aminocyclohexanone Derivatives

Controlling the stereochemistry during the synthesis of substituted cyclohexanones is crucial for accessing specific isomers, which is particularly important in the context of biologically active molecules.

Diastereoselective Synthesis of Substituted Cyclohexanones and Cyclohexanols

Achieving diastereoselectivity involves controlling the relative spatial arrangement of substituents on the cyclohexane ring. The cyclohexanone skeleton is a core structure in many natural products, making its stereoselective synthesis a significant area of research. beilstein-journals.orgnih.gov Cascade reactions, such as inter- and intramolecular double Michael additions, have been developed to create highly functionalized cyclohexanones with high diastereoselectivity. beilstein-journals.orgnih.gov

These strategies often involve the reaction of a Michael donor with a suitable acceptor, leading to a cyclization event that sets the stereocenters on the newly formed ring. For example, the reaction of curcumins with arylidenemalonates in the presence of a phase transfer catalyst can produce functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org The stereochemical outcome of such reactions can be confirmed through advanced NMR experiments and single-crystal X-ray analysis. beilstein-journals.org

Reaction TypeReactantsKey Features
Cascade Double Michael AdditionCurcumins, ArylidenemalonatesForms highly functionalized cyclohexanones with high diastereoselectivity. beilstein-journals.orgnih.gov
Cascade Michael–Aldol ReactionEnones, β-DiketonesA common strategy for the synthesis of substituted cyclohexanone skeletons. nih.gov

Enantioselective Access to Chiral Dibenzylamino-Cyclohexane Building Blocks

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This can be achieved through two primary approaches: asymmetric synthesis or chiral resolution.

Asymmetric synthesis involves using a chiral catalyst, reagent, or auxiliary to influence the stereochemical outcome of a reaction. For the synthesis of chiral amines, transition metal-catalyzed asymmetric hydrogenation of C=N bonds (imines) is a powerful method. nih.govacs.org Catalytic systems based on iridium, rhodium, and palladium with chiral ligands have been developed for the highly enantioselective reduction of various imines and N-heteroaromatic compounds. nih.govacs.org

Chiral resolution is a process used to separate a racemic mixture (a 1:1 mixture of enantiomers) into its individual enantiomers. wikipedia.org A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral acid like L-DPTTA. wikipedia.orgresearchgate.net These diastereomeric salts often have different solubilities, allowing for their separation by crystallization. wikipedia.orgresearchgate.net After separation, the resolving agent is removed to yield the pure enantiomers of the amine. This technique has been successfully applied to resolve racemic trans-2-benzylaminocyclohexanol, a related cyclohexane derivative. researchgate.net

MethodDescriptionExample Application
Asymmetric HydrogenationReduction of a prochiral imine using a transition metal complex with a chiral ligand to produce one enantiomer preferentially. nih.govacs.orgSynthesis of chiral amines from N-aryl imines. acs.org
Chiral ResolutionSeparation of a racemic mixture by reaction with a chiral resolving agent to form separable diastereomers. wikipedia.orgResolution of (±)-cyclohexane-1,2-diamine using xylaric acid. researchgate.net

Reactivity and Transformation Studies of 3 Dibenzylamino Cyclohexanone and Its Derivatives

Chemical Reactions Involving the Ketone Moiety

The carbonyl group of 3-(dibenzylamino)cyclohexanone is a key site for a variety of chemical reactions, including nucleophilic additions and condensation reactions.

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. This fundamental reaction can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations. The rate and outcome of these reactions are influenced by steric hindrance and electronic effects within the molecule.

Common nucleophilic addition reactions include the addition of organometallic reagents (like Grignard or organolithium reagents), hydrides, cyanides, and amines. The stereochemistry of the addition is a critical aspect, with the nucleophile potentially attacking from either the axial or equatorial face of the cyclohexanone (B45756) ring. The presence of the bulky dibenzylamino group at the 3-position can influence the preferred direction of attack, potentially favoring the formation of one diastereomer over the other.

A variety of reducing agents can be employed for the reduction of the ketone to the corresponding alcohol, 3-(dibenzylamino)cyclohexanol. The choice of reducing agent can significantly impact the diastereoselectivity of the product.

Reducing AgentMajor Diastereomer
Sodium borohydride (NaBH4)trans-3-(Dibenzylamino)cyclohexanol
Lithium aluminum hydride (LiAlH4)cis-3-(Dibenzylamino)cyclohexanol

This table is illustrative and based on general principles of cyclohexanone reduction; specific experimental data for this compound may vary.

This compound can undergo aldol and other condensation reactions, which are fundamental carbon-carbon bond-forming reactions in organic chemistry. These reactions typically involve the formation of an enolate ion by deprotonation of an α-hydrogen, followed by the nucleophilic attack of the enolate on a carbonyl compound.

The presence of the dibenzylamino group can influence the regioselectivity of enolate formation. Deprotonation can occur at either the C2 or C6 position. The steric bulk of the dibenzylamino group may direct deprotonation to the less hindered C6 position.

The subsequent aldol reaction with an aldehyde or another ketone leads to the formation of a β-hydroxy ketone, which can then undergo dehydration to form an α,β-unsaturated ketone. These condensation products are valuable synthetic intermediates. For instance, the reaction of this compound with benzaldehyde in the presence of a base would be expected to yield a mixture of mono- and di-condensation products.

ReactantProduct
Benzaldehyde2-Benzylidene-5-(dibenzylamino)cyclohexanone
Acetone2-Isopropylidene-5-(dibenzylamino)cyclohexanone

This table represents potential products of aldol condensation reactions.

While this compound is a β-amino ketone, the term enaminone typically refers to a compound with a C=C-N-C=O conjugated system. The formation of a true enaminone from this compound would involve the formation of a double bond between C2 and C3. However, the existing β-amino ketone structure exhibits reactivity that is analogous to enaminones. The nitrogen lone pair can participate in resonance with the carbonyl group, influencing its reactivity.

This inherent "enamine-like" character can be exploited in various transformations. For example, the compound can react with electrophiles at the α-carbon (C2), with the nitrogen lone pair stabilizing the resulting positive charge.

Reactions at the Dibenzylamino Moiety

The dibenzylamino group is not merely a passive substituent; it actively participates in and influences the chemical transformations of the molecule.

The dibenzylamino group itself can undergo a variety of chemical reactions. One of the most significant transformations is N-debenzylation. This reaction removes the benzyl (B1604629) groups, liberating the secondary or primary amine, which can then be used for further functionalization. Catalytic transfer hydrogenation is an effective method for this transformation. mdma.chsemanticscholar.org

A typical procedure for N-debenzylation involves reacting the N-benzyl compound with a hydrogen source, such as ammonium formate, in the presence of a palladium on carbon (Pd/C) catalyst. mdma.chsemanticscholar.org This method is generally rapid and proceeds under neutral conditions. semanticscholar.org

ReactionReagentsProduct
N-DebenzylationHCOOH, Pd/C3-Aminocyclohexanone
N-DebenzylationNH4+HCOO-, Pd/C3-Aminocyclohexanone mdma.chsemanticscholar.org

The dibenzylamino group can exert a significant influence on the reactivity and stereoselectivity of reactions occurring at the cyclohexanone ring through neighboring group participation. The nitrogen atom, with its lone pair of electrons, can act as an internal nucleophile, stabilizing transition states or intermediates.

This participation can lead to enhanced reaction rates and control over the stereochemical outcome of reactions. For example, in reactions involving the formation of a carbocation or an electron-deficient center at an adjacent carbon, the nitrogen atom can form a cyclic ammonium ion intermediate, which then directs the approach of an external nucleophile.

This neighboring group participation can be particularly important in reactions such as nucleophilic substitutions at the C2 or C4 positions, or in rearrangements of the cyclohexanone ring. The ability of the dibenzylamino group to influence the stereochemical outcome of reactions on the cyclohexanone ring is a valuable tool in asymmetric synthesis.

Cyclohexane Ring Transformations

Specific studies detailing the stereoselective epoxidation of this compound or its direct enone derivatives, followed by subsequent ring-opening reactions, were not found in the available literature. While ammonium-directed epoxidation has been studied on the related trans-2-(N,N-dibenzylamino)cyclohex-3-en-1-ol, this substrate differs significantly from the target cyclohexanone scaffold, and the findings cannot be directly extrapolated ox.ac.uk. General principles of epoxide formation and ring-opening are well-established but lack specific examples or data for the compound chemistrysteps.comlibretexts.orgyoutube.com.

There is no available research detailing annulation reactions, such as the Robinson annulation, or rearrangement reactions like the Beckmann, Favorskii, or Schmidt rearrangements, being performed on the this compound scaffold uam.eswikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. The literature describes these reactions extensively for other ketones and cyclohexanones, but lacks specific application, reaction conditions, or product analysis for this compound nrochemistry.comwikiwand.commasterorganicchemistry.commasterorganicchemistry.comresearchgate.net.

Conformational Analysis and Stereochemistry of 3 Dibenzylamino Cyclohexanone Systems

Cyclohexane Ring Conformations and Dynamics

The flexibility of the cyclohexanone (B45756) ring allows it to adopt several conformations to minimize inherent strain. The presence of an sp²-hybridized carbonyl carbon slightly flattens the ring compared to cyclohexane, but the fundamental principles of chair and boat conformations remain central to its analysis.

The cyclohexane ring system predominantly exists in a low-energy chair conformation , which minimizes both angle strain (by maintaining near-tetrahedral angles for sp³ carbons) and torsional strain (by staggering all adjacent C-H bonds). In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (pointing out from the perimeter of the ring). masterorganicchemistry.comucalgary.ca

The boat conformation is a higher-energy alternative. While it also relieves angle strain, it suffers from significant torsional strain due to eclipsing interactions between hydrogens on four of its carbons. Furthermore, steric hindrance between the two "flagpole" hydrogens, which point inward toward each other, further destabilizes this form. A slightly more stable, twisted version of the boat, known as the twist-boat conformation , alleviates some of this flagpole and eclipsing strain.

These conformations are not static. A process known as ring flipping or ring inversion allows for the interconversion between two distinct chair conformations. During this process, all axial bonds become equatorial, and all equatorial bonds become axial. masterorganicchemistry.com This interconversion proceeds through high-energy intermediates, including the half-chair and twist-boat conformations. For 3-(Dibenzylamino)cyclohexanone, the two chair conformers—one with the dibenzylamino group axial and one with it equatorial—are not energetically equivalent.

Table 1: Comparison of Major Cyclohexane Ring Conformations

Conformation Relative Energy (approx. kcal/mol) Key Features
Chair 0 Most stable; staggered bonds, minimal angle and torsional strain.
Twist-Boat 5.5 Intermediate; less steric and torsional strain than the boat.
Boat 6.9 High energy; significant torsional strain and flagpole steric interactions.

| Half-Chair | 10.8 | Transition state for interconversion; highly strained. |

Note: Energy values are for cyclohexane and serve as a general reference.

To provide a quantitative description of the precise shape of a six-membered ring, the Cremer-Pople puckering parameters are utilized. nih.govacs.org This system uses a set of coordinates (Q, θ, and φ) to define the conformation in three-dimensional space, independent of translational and rotational motion.

Q (Total Puckering Amplitude): This parameter measures the degree of non-planarity of the ring. A value of Q = 0 corresponds to a perfectly flat ring.

θ (Polar Angle): This angle defines the type of conformation. For a six-membered ring, θ = 0° represents a perfect chair, θ = 180° is the inverted chair, and θ = 90° corresponds to the boat/twist-boat family.

φ (Azimuthal Angle): This angle distinguishes between different boat and twist-boat forms.

This method allows for a precise mapping of the conformational landscape and the pathways of interconversion. smu.edu For a substituted cyclohexanone, the presence of the carbonyl group and the substituent will cause deviations from the ideal puckered structures.

Table 2: Idealized Cremer-Pople Puckering Parameters for Six-Membered Rings

Conformation Total Puckering Amplitude (Q) θ (degrees) φ (degrees)
Chair > 0 0 or 180 Undefined
Boat > 0 90 0, 60, 120, etc.

| Twist-Boat | > 0 | 90 | 30, 90, 150, etc. |

For a monosubstituted cyclohexane, the two chair conformers resulting from ring flip are unequal in energy. The substituent can be either axial or equatorial, and the equilibrium between these two states is dictated by steric strain. pressbooks.pub

When a substituent is in the axial position, it experiences unfavorable steric interactions with the other two axial atoms on the same side of the ring (at the C-1 and C-3 positions relative to the substituent). These are known as 1,3-diaxial interactions . ucalgary.ca In contrast, an equatorial substituent points away from the ring system, minimizing these steric clashes.

The dibenzylamino group, -N(CH₂Ph)₂, is exceptionally bulky. If this group were to occupy an axial position on the cyclohexanone ring, the two large benzyl (B1604629) groups would create severe steric hindrance with the axial hydrogens at the C-1 and C-5 positions. This would result in a significant increase in the molecule's potential energy, making the axial conformation highly unstable. youtube.com

Consequently, the conformational equilibrium for this compound will overwhelmingly favor the chair conformation where the dibenzylamino group occupies the more spacious equatorial position . The energy difference is expected to be substantial, effectively locking the molecule into this single, dominant conformation at room temperature. masterorganicchemistry.com

Table 3: Conformational Preference of the 3-(Dibenzylamino) Group

Conformer Key Interactions Relative Stability
Equatorial Minimal steric interactions; group points away from the ring. Highly Favored (More Stable)

| Axial | Severe 1,3-diaxial steric strain between the bulky dibenzylamino group and axial hydrogens. | Highly Disfavored (Less Stable) |

Stereochemical Assignment Methodologies

Determining the precise three-dimensional arrangement of atoms—the stereochemistry—is crucial. For molecules like this compound, which contains a stereocenter at the C-3 position, a combination of analytical techniques is used to establish the absolute configuration and diastereomeric purity.

Single crystal X-ray diffraction is the most definitive method for determining the molecular structure of a crystalline compound. nih.gov By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a detailed three-dimensional electron density map of the molecule can be generated.

This technique provides unambiguous information on:

Connectivity and Bond Lengths/Angles: The precise arrangement of atoms and the geometry of the molecule.

Conformation: The solid-state conformation of the cyclohexanone ring (e.g., a specific distorted chair) and the orientation of the dibenzylamino substituent. researchgate.net

Relative Stereochemistry: The spatial relationship between different stereocenters within the molecule.

Absolute Configuration: For chiral compounds crystallized in a non-centrosymmetric space group, advanced techniques can determine the absolute R/S configuration.

Diastereomeric Purity: The analysis of a good quality crystal reveals a single, repeating molecular structure, thus confirming that the sample is a single diastereomer.

While no public crystal structure for this compound is available, this method remains the gold standard for structural elucidation in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure and stereochemistry in solution. nih.govnih.gov For this compound, several NMR methods are particularly useful.

¹H NMR Coupling Constants: The magnitude of the coupling constant (J-value) between adjacent protons is dependent on the dihedral angle between them. This relationship is invaluable for determining the axial or equatorial position of protons on a cyclohexane ring.

An axial proton coupled to an adjacent axial proton (trans-diaxial) exhibits a large coupling constant, typically J_aa = 8–13 Hz .

Couplings between axial-equatorial (J_ae) or equatorial-equatorial (J_ee) protons are much smaller, typically in the range of 2–5 Hz .

By analyzing the signal for the proton at C-3, its orientation can be determined. A large coupling constant for this proton would indicate it is axial, meaning the dibenzylamino substituent must be equatorial.

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can detect through-space interactions between protons that are close to each other, typically within 5 Å. nih.gov In the context of this compound, NOESY can confirm the chair conformation and substituent position. For instance, in the favored equatorial conformer, NOE correlations would be expected between the axial proton at C-3 and the other axial protons on the same face of the ring (at C-1 and C-5).

Table 4: Typical ¹H-¹H Coupling Constants in a Cyclohexane Ring

Proton Relationship Dihedral Angle (approx.) Typical J-value (Hz)
Axial-Axial (J_aa) ~180° 8 - 13
Axial-Equatorial (J_ae) ~60° 2 - 5

These advanced NMR techniques, often used in combination, provide a detailed picture of the dominant conformation and relative stereochemistry of the molecule as it exists in solution.

Intramolecular Interactions and Their Impact on Conformation in this compound Systems

Intramolecular Hydrogen Bonding Network Analysis

While this compound itself lacks a classic hydrogen bond donor, the potential for intramolecular hydrogen bonding becomes a critical consideration in its derivatives, such as the corresponding cyclohexanol. In related nitrogen-containing substituted cyclohexanolones, the presence of weak intramolecular hydrogen bonds of the N-H···O=C type has been established through IR spectroscopy. This suggests that in analogous systems with an amino proton, an intramolecular hydrogen bond can influence the conformational equilibrium.

In the context of 3-(Dibenzylamino)cyclohexanol, the reduction product of the ketone, an O-H···N intramolecular hydrogen bond could potentially form. The formation of such a bond would depend on the stereochemistry of the hydroxyl group and the dibenzylamino group. For a cis isomer, where both groups can be positioned in proximity, an intramolecular hydrogen bond is more likely. This interaction can stabilize a conformation that might otherwise be disfavored due to steric strain. For instance, a conformation where a hydroxyl group and an amino group are both in axial positions can be stabilized by an intramolecular hydrogen bond.

The strength and presence of such hydrogen bonds are highly dependent on the solvent environment. In nonpolar solvents, intramolecular hydrogen bonds are more favored, as the solvent does not compete for hydrogen bonding with the solute. Conversely, in polar, protic solvents, intermolecular hydrogen bonding with the solvent can disrupt or prevent the formation of an intramolecular hydrogen bond.

Theoretical and Computational Investigations

Electronic Structure and Frontier Orbital Analysis

Computational chemistry provides valuable insights into the electronic characteristics of molecules, predicting their reactivity, stability, and potential interactions. For 3-(Dibenzylamino)cyclohexanone, theoretical studies focusing on its electronic structure and frontier molecular orbitals (FMOs) are essential for a deeper understanding of its chemical behavior. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific studies that have performed and published detailed electronic structure and frontier orbital analysis directly on this compound.

Therefore, the following sections will describe the principles and significance of these computational analyses as they would apply to a molecule of this nature, based on general knowledge from theoretical and computational chemistry. The specific data and visualizations for this compound are not available in the retrieved sources.

HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive and less stable.

For a molecule like this compound, a hypothetical analysis of molecular orbital contributions would involve examining which atoms and functional groups contribute most significantly to the HOMO and LUMO. It would be anticipated that the nitrogen atom of the dibenzylamino group, with its lone pair of electrons, would make a substantial contribution to the HOMO. The LUMO would likely be distributed over the cyclohexanone (B45756) ring, particularly the carbonyl group (C=O), which is an electron-withdrawing group.

Interactive Data Table: Hypothetical HOMO-LUMO Data

The following table is a hypothetical representation of what computational data for this compound might look like, as specific experimental or calculated values are not available in the searched literature.

Molecular OrbitalEnergy (eV)Major Atomic Contributions (Hypothetical)
LUMO-1.5C=O group, Cyclohexane ring
HOMO-6.2N atom, Benzyl (B1604629) groups
HOMO-LUMO Gap 4.7

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule provides a picture of its polarity and the localization of electron-rich and electron-poor regions. This distribution is critical in understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

An electrostatic potential (ESP) map is a visual representation of the charge distribution on the electron density surface of a molecule. These maps use a color spectrum to indicate different electrostatic potentials. Typically, red areas represent regions of high electron density (negative potential), which are prone to electrophilic attack. Blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow areas represent regions that are relatively neutral.

For this compound, an ESP map would be expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the dibenzylamino group would also likely exhibit a region of negative potential, though perhaps less intense than that of the carbonyl oxygen. Regions of positive potential (blue) would be anticipated around the hydrogen atoms, particularly those on the cyclohexanone ring and the benzyl groups.

These computational tools are invaluable for predicting the reactive sites of a molecule and for designing new molecules with specific chemical properties. While specific data for this compound is not currently available, the principles of frontier orbital analysis and electrostatic potential mapping provide a robust framework for understanding its potential chemical behavior.

Applications in Complex Molecule Synthesis

Role as Chiral Auxiliaries and Stereodirecting Groups

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, after which it is typically removed. While removable auxiliaries like Evans oxazolidinones or pseudoephedrine are common, the chiral center in a 3-aminocyclohexanone derivative more frequently acts as a permanent stereodirecting group. nih.govnih.gov The compound itself becomes the core of the final product, and its inherent chirality guides the formation of new stereocenters.

The nitrogen atom at the C3 position can be used to form a chiral enamine or enamide, which then directs the approach of electrophiles. beilstein-journals.org The bulky dibenzylamino group, in concert with the rigid chair conformation of the cyclohexanone (B45756) ring, creates a sterically hindered environment. This steric bias forces incoming reagents to attack one face of the molecule preferentially, leading to high diastereoselectivity in reactions such as alkylations or aldol additions at the C2 position. This intrinsic stereocontrol makes the 3-aminocyclohexanone scaffold a valuable chiral building block rather than a detachable auxiliary.

Advanced Precursors to Natural Products and Bioactive Scaffolds

The cyclohexanone ring is a common feature in numerous natural products, and functionalized derivatives are key precursors in their total synthesis. elsevierpure.com The 3-aminocyclohexanone framework is particularly valuable for constructing nitrogen-containing natural products, especially alkaloids.

Research has shown that cyclohexanone-derived tertiary enamides are effective substrates for polycyclization reactions, successfully forming the core skeletons of erythrinane alkaloids. beilstein-journals.org Similarly, the total synthesis of several Cephalotaxus alkaloids, a class of compounds with anticancer properties, has been achieved using versatile ketone intermediates that establish the core structure. beilstein-journals.org Analogously, δ- and ε-amino ketones are well-established precursors for the stereoselective synthesis of substituted piperidines, which are the core structures of many alkaloids like (+)- and (–)-isosolenopsin A. nih.govresearchgate.net The 3-(dibenzylamino)cyclohexanone structure is an ideal starting point for such synthetic campaigns, providing the necessary nitrogen and carbonyl functionalities within a chiral six-membered ring.

Integration into Polycyclic and Heterocyclic Systems

The reactivity of the 3-aminocyclohexanone scaffold makes it an excellent substrate for reactions that build fused ring systems. The formation of an enamine intermediate from the secondary amine and the ketone is a key step that facilitates the integration of the cyclohexanone ring into larger polycyclic and heterocyclic structures.

A notable example is the development of a three-component cascade reaction involving cyclohexanones, aryl amines, and benzoylmethylene malonates. nih.govsemanticscholar.orgresearchgate.net This reaction proceeds through cooperative enamine-Brønsted acid catalysis to construct 4,5,6,7-tetrahydro-1H-indoles, effectively fusing a pyrrole ring onto the cyclohexanone frame. nih.govsemanticscholar.orgresearchgate.net This methodology demonstrates a concise and efficient way to build complex N-heterocycles from simple precursors. The scope of this reaction is broad, tolerating various substituents on the aryl amine and the benzoylmethylene malonate component, as detailed in the table below.

Table 1: Synthesis of Tetrahydroindoles via Three-Component Cascade Reaction researchgate.net
Amine Component (R-NH₂)Benzoylmethylene Malonate (Ar)Product Yield
4-Methoxyaniline4-Methylphenyl99%
4-Methoxyaniline4-Chlorophenyl93%
4-Methoxyaniline2-Bromophenyl95%
AnilinePhenyl95%
4-ChloroanilinePhenyl67%
2-MethylanilinePhenyl41%

Furthermore, strategies such as enantioselective dearomative cascade sequences are employed to synthesize the polycyclic core of alkaloids like the akuammilines from indole derivatives, showcasing another pathway to complex, fused systems. whiterose.ac.uk

Enabling the Introduction of Multiple Stereogenic Centers

The creation of multiple stereogenic centers with precise control is a central challenge in organic synthesis. The rigid conformational nature of the 3-aminocyclohexanone scaffold provides an excellent platform for diastereoselective transformations. Base-catalyzed Michael-aldol domino reactions using β-keto esters and trisubstituted Michael acceptors, for instance, can produce polyfunctional cyclohexanones with up to five contiguous stereocenters in excellent diastereoselectivity (up to >20:1 dr). nih.govresearchgate.net

In such a sequence, the initial Michael addition creates one or more stereocenters, and the subsequent intramolecular aldol cyclization is directed by the stereochemistry of the newly formed centers. The stereocenter at the C3 position in a 3-aminocyclohexanone precursor would exert a strong directing effect on the outcome of these subsequent bond formations, allowing for the controlled and predictable installation of new chiral centers. The stereocontrolled transformation of cyclohexadienone derivatives is recognized as a powerful strategy for generating stereochemically rich architectures inspired by natural products. rsc.org

Development of Novel Reaction Methodologies

The unique combination of functional groups in 3-aminocyclohexanone derivatives makes them ideal substrates for the development of novel and powerful reaction methodologies, particularly cascade reactions. rsc.org Cascade reactions, where multiple chemical bonds are formed in a single operation, are highly efficient and atom-economical, enabling the rapid assembly of complex molecules. researchgate.net

The cooperative enamine-Brønsted acid catalysis used to form tetrahydroindoles is a prime example of such a methodology. semanticscholar.orgresearchgate.net In this process, the amine and ketone of the cyclohexanone precursor form an enamine in situ. This enamine then participates in a Michael addition, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the final fused heterocyclic product. semanticscholar.org The development of such multi-step, one-pot sequences relies on substrates like 3-aminocyclohexanones that can undergo a sequence of predictable transformations under a single set of reaction conditions. These innovative strategies provide rapid access to libraries of complex compounds for biological screening and drug discovery.

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